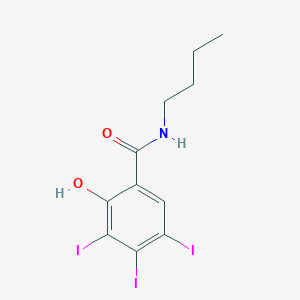
N-Butyl-2-hydroxy-3,4,5-triiodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2-hydroxy-3,4,5-triiodobenzamide is a chemical compound with the molecular formula C11H12I3NO2 It is characterized by the presence of three iodine atoms attached to a benzene ring, along with a butyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-hydroxy-3,4,5-triiodobenzamide typically involves the iodination of a benzamide precursor. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions often include a solvent like acetic acid or ethanol, and the reaction is conducted at elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-hydroxy-3,4,5-triiodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atoms can be reduced to form less halogenated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
N-Butyl-2-hydroxy-3,4,5-triiodobenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving iodine metabolism and thyroid function.
Medicine: Due to its iodine content, it may be explored for use in radiographic contrast agents or in the treatment of thyroid disorders.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-Butyl-2-hydroxy-3,4,5-triiodobenzamide exerts its effects involves the interaction of its iodine atoms with biological molecules. The iodine atoms can participate in halogen bonding, which can influence the structure and function of proteins and other biomolecules. Additionally, the compound’s hydroxyl group can form hydrogen bonds, further affecting its interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-2-hydroxy-3,4,5-triiodobenzene: Similar structure but lacks the amide group.
N-Butyl-2-hydroxy-3,4,5-triiodophenol: Similar structure but has a phenol group instead of an amide.
N-Butyl-2-hydroxy-3,4,5-triiodoaniline: Similar structure but has an amine group instead of an amide.
Uniqueness
N-Butyl-2-hydroxy-3,4,5-triiodobenzamide is unique due to the presence of the amide group, which can participate in additional hydrogen bonding and other interactions compared to similar compounds. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
89010-97-9 |
|---|---|
Molecular Formula |
C11H12I3NO2 |
Molecular Weight |
570.93 g/mol |
IUPAC Name |
N-butyl-2-hydroxy-3,4,5-triiodobenzamide |
InChI |
InChI=1S/C11H12I3NO2/c1-2-3-4-15-11(17)6-5-7(12)8(13)9(14)10(6)16/h5,16H,2-4H2,1H3,(H,15,17) |
InChI Key |
WVDQISKGXBIQQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C(=C1O)I)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















